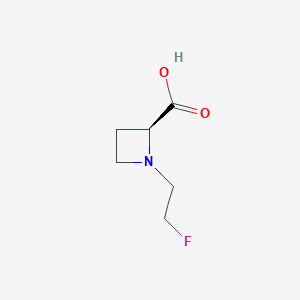2-Azetidinecarboxylic acid, 1-(2-fluoroethyl)-, (2s)-
CAS No.: 1946010-84-9
Cat. No.: VC7955643
Molecular Formula: C6H10FNO2
Molecular Weight: 147.15
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1946010-84-9 |
|---|---|
| Molecular Formula | C6H10FNO2 |
| Molecular Weight | 147.15 |
| IUPAC Name | (2S)-1-(2-fluoroethyl)azetidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C6H10FNO2/c7-2-4-8-3-1-5(8)6(9)10/h5H,1-4H2,(H,9,10)/t5-/m0/s1 |
| Standard InChI Key | YIPZKIJOBAFVOB-YFKPBYRVSA-N |
| Isomeric SMILES | C1CN([C@@H]1C(=O)O)CCF |
| SMILES | C1CN(C1C(=O)O)CCF |
| Canonical SMILES | C1CN(C1C(=O)O)CCF |
Introduction
Chemical Identification and Structural Characteristics
Nomenclature and Identifiers
The compound is systematically named (2S)-1-(2-fluoroethyl)azetidine-2-carboxylic acid, reflecting its IUPAC nomenclature . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1946010-84-9 | |
| DSSTox Substance ID | DTXSID401215741 | |
| SMILES | C1CN([C@@H]1C(=O)O)CCF | |
| InChIKey | YIPZKIJOBAFVOB-YFKPBYRVSA-N |
The (2S) configuration denotes the stereochemistry at the second carbon of the azetidine ring, critical for its interactions in chiral environments .
Molecular and Stereochemical Features
The azetidine ring introduces strain due to its four-membered structure, while the 2-fluoroethyl group enhances lipophilicity. X-ray crystallography and computational models confirm the chair-like conformation of the azetidine ring, with the fluorine atom adopting an equatorial position to minimize steric hindrance . The carboxylic acid group at position 2 facilitates hydrogen bonding, impacting solubility and reactivity.
Physicochemical Properties
Computed and Experimental Data
PubChem-derived properties highlight its moderate polarity and hydrogen-bonding capacity :
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 147.15 g/mol | PubChem 2.1 |
| XLogP3 | -1.9 | XLogP3 3.0 |
| Topological Polar Surface Area | 40.5 Ų | Cactvs 3.4.6.11 |
| Hydrogen Bond Donors | 1 | Cactvs 3.4.6.11 |
| Hydrogen Bond Acceptors | 4 | Cactvs 3.4.6.11 |
The negative XLogP3 value (-1.9) suggests hydrophilic tendencies, consistent with its carboxylic acid group .
Spectroscopic Profiles
-
NMR: The fluorine atom induces distinct splitting patterns in ¹⁹F NMR (δ ≈ -120 ppm), while ¹H NMR reveals coupling between the azetidine protons and the fluorine .
-
IR: Stretching vibrations at 1700 cm⁻¹ (C=O) and 1100 cm⁻¹ (C-F) confirm functional groups .
Synthesis and Derivative Chemistry
Derivatives and Modifications
The methyl ester derivative (QP-1542) is commercially available for research, indicating its utility as a precursor . Fluorine substitution enhances metabolic stability, making it valuable in prodrug design .
Applications in Research and Development
Pharmaceutical Intermediates
Azetidine derivatives are pivotal in synthesizing protease inhibitors and neuromodulators. The fluorine atom in this compound may improve blood-brain barrier permeability, relevant for CNS-targeted therapies .
Peptide Mimetics
The strained azetidine ring mimics proline residues in peptides, enabling studies on protein folding and enzyme inhibition . Its carboxylic acid group allows conjugation to peptides via amide bonds.
Material Science
Fluorinated azetidines contribute to hydrophobic polymer coatings, leveraging fluorine’s electronegativity for durability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume